An In-Depth Technical Guide to 4-(1-Cycloocten-1-yl)morpholine: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 4-(1-Cycloocten-1-yl)morpholine: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Cycloocten-1-yl)morpholine is a cyclic enamine that serves as a valuable synthetic intermediate in organic chemistry. As a derivative of cyclooctanone and morpholine, it combines the reactivity of an electron-rich alkene with the structural features of the morpholine moiety, a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-(1-Cycloocten-1-yl)morpholine, with a particular focus on its utility in the synthesis of complex molecules relevant to drug discovery.
The core of its reactivity lies in the nucleophilic character of the α-carbon of the enamine, a feature elegantly exploited in the Stork enamine synthesis.[3][4][5] This allows for the formation of new carbon-carbon bonds under relatively mild conditions, offering a powerful alternative to traditional enolate chemistry.[6] Understanding the nuances of this reagent is key to unlocking its potential in the synthesis of novel chemical entities.
Chemical Structure and Physicochemical Properties
4-(1-Cycloocten-1-yl)morpholine possesses a unique structure featuring a bicyclic system where the nitrogen atom of the morpholine ring is directly attached to a double bond within the eight-membered cyclooctene ring. This arrangement results in a planar enamine moiety, which is key to its reactivity.
Key Identifiers:
| Property | 4-(1-Cyclohexen-1-yl)morpholine (for reference) |
| Boiling Point | 118-120 °C at 10 mmHg |
| Density | 0.995 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.514 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents. Hydrolyzes in the presence of water. |
Note: The data presented in the table is for 4-(1-cyclohexen-1-yl)morpholine and should be used as an estimation for 4-(1-Cycloocten-1-yl)morpholine.
Synthesis of 4-(1-Cycloocten-1-yl)morpholine: The Stork Enamine Reaction
The most common and efficient method for the synthesis of 4-(1-Cycloocten-1-yl)morpholine is the Stork enamine synthesis, which involves the acid-catalyzed condensation of cyclooctanone with morpholine.[3][5] The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to yield the stable enamine.
Experimental Protocol:
The following is a generalized procedure based on established protocols for the synthesis of similar cyclic enamines.[8][9]
Materials:
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Cyclooctanone
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Morpholine (freshly distilled)
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p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene (anhydrous)
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Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add cyclooctanone, a 1.2 to 1.5 molar excess of morpholine, and a catalytic amount of p-toluenesulfonic acid monohydrate. Add anhydrous toluene as the solvent.
-
Dehydration: Heat the reaction mixture to reflux. The azeotropic removal of water with toluene will commence and can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield 4-(1-Cycloocten-1-yl)morpholine as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Excess Morpholine: An excess of the amine is used to drive the equilibrium towards the formation of the enamine and to compensate for any loss during the azeotropic removal of water.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of cyclooctanone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by morpholine.
-
Azeotropic Removal of Water: The removal of water is crucial as the reaction is reversible. The Dean-Stark apparatus efficiently removes water, thus driving the reaction to completion.
-
Anhydrous Conditions: Enamines are susceptible to hydrolysis back to the corresponding ketone and amine. Therefore, maintaining anhydrous conditions throughout the synthesis and purification is essential for obtaining a high yield of the desired product.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the cyclooctene ring, as well as multiplets for the allylic protons and the remaining methylene protons of the cyclooctyl ring. The protons of the morpholine ring will appear as two distinct triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.
¹³C NMR: The carbon NMR spectrum will be characterized by two signals in the olefinic region for the two carbons of the double bond. The carbon atom attached to the nitrogen will be deshielded. The remaining carbons of the cyclooctyl ring and the two distinct carbons of the morpholine ring will appear in the aliphatic region.
IR Spectroscopy: The infrared spectrum will be a key tool for confirming the formation of the enamine. The most significant feature will be the disappearance of the strong C=O stretching vibration of the starting cyclooctanone (typically around 1700 cm⁻¹) and the appearance of a C=C stretching vibration for the enamine double bond (typically in the range of 1650-1600 cm⁻¹). A C-N stretching vibration will also be present.
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (195.30 g/mol ). Fragmentation patterns would likely involve the loss of fragments from the cyclooctyl ring and the morpholine moiety.
Chemical Reactivity and Synthetic Applications
The primary utility of 4-(1-Cycloocten-1-yl)morpholine in organic synthesis stems from the nucleophilicity of its α-carbon, making it a versatile precursor for the α-functionalization of cyclooctanone.
Alkylation
Enamines readily undergo alkylation with electrophilic alkyl halides (e.g., methyl iodide, allyl bromide, benzyl bromide).[4] The reaction proceeds through an SN2-type mechanism to form an iminium salt, which is subsequently hydrolyzed to yield the corresponding α-alkylated ketone. This two-step sequence provides a reliable method for the monoalkylation of cyclooctanone.
Acylation
Reaction of 4-(1-Cycloocten-1-yl)morpholine with acyl halides or anhydrides results in the formation of an acylated iminium salt.[6] Subsequent hydrolysis yields a 1,3-dicarbonyl compound, a versatile building block for the synthesis of various heterocyclic systems.
Michael Addition
As a soft nucleophile, 4-(1-Cycloocten-1-yl)morpholine can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors.[10] This conjugate addition leads to the formation of a new carbon-carbon bond at the β-position of the acceptor. Hydrolysis of the resulting enamine furnishes a 1,5-dicarbonyl compound, which can be a precursor to cyclic systems through subsequent intramolecular reactions.
Relevance in Drug Development
The morpholine ring is a common structural motif in many approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] The ability to introduce substituents at the α-position of a cyclooctanone ring via its morpholine enamine opens up avenues for the synthesis of novel and diverse molecular scaffolds for drug discovery.
The functionalized cyclooctanone derivatives obtained from the reactions of 4-(1-Cycloocten-1-yl)morpholine can serve as key intermediates in the synthesis of:
-
Novel Carbocyclic and Heterocyclic Systems: The resulting dicarbonyl compounds can be cyclized to form a variety of ring systems.
-
Analogues of Bioactive Molecules: The introduction of the cyclooctyl moiety can be explored as a strategy to modulate the pharmacological properties of known drug candidates.
-
Complex Natural Product Synthesis: The Stork enamine alkylation is a powerful tool in the total synthesis of complex natural products containing functionalized cyclic ketones.
Conclusion
4-(1-Cycloocten-1-yl)morpholine is a versatile and valuable reagent in organic synthesis. Its facile preparation via the Stork enamine synthesis and its predictable reactivity make it an important tool for the α-functionalization of cyclooctanone. For researchers and scientists in drug development, this enamine offers a gateway to novel molecular architectures incorporating the medicinally important morpholine and a functionalized eight-membered carbocycle. A thorough understanding of its properties and reactivity is essential for leveraging its full synthetic potential in the creation of new chemical entities with potential therapeutic applications.
References
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